molecular formula C21H19N3O4S2 B2686744 2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide CAS No. 878683-30-8

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide

Cat. No. B2686744
CAS RN: 878683-30-8
M. Wt: 441.52
InChI Key: QTXKGEDKKYMJQQ-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed derivatives of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, which have shown potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This indicates the compound's utility in developing anticancer agents.

Decarboxylative Claisen Rearrangement Reactions

The decarboxylative Claisen rearrangement of furan-2-ylmethyl tosylacetates has been studied, leading to the production of 2,3-disubstituted heteroaromatic products (Craig, King, Kley, & Mountford, 2005). This process is significant for the synthesis of complex molecules with potential pharmaceutical applications.

Synthesis of Pyrimidine Selanyl Derivatives

A study on the synthesis of pyrimidine selanyl derivatives highlights the formation of compounds with potential biological activities. The targeted synthesis process and the resulting compounds offer insight into the versatility of such derivatives in drug development (Alshahrani et al., 2018).

Crystal Structures and Interaction Studies

Investigations into the crystal structures of related compounds provide a foundation for understanding the molecular interactions and potential drug design strategies. Studies have detailed the folded conformation of molecules, which is crucial for their biological activity and interaction with target proteins (Subasri et al., 2017).

Antimicrobial and Antitumor Activity

Further research has synthesized new derivatives to evaluate their antimicrobial and antitumor activities. These studies contribute to the development of novel therapeutic agents by exploring the biological activities of these compounds (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-2-16-10-17-19(30-16)23-21(24(20(17)27)11-15-7-4-8-28-15)29-12-18(26)22-13-5-3-6-14(25)9-13/h3-10,25H,2,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXKGEDKKYMJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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